molecular formula C19H18N4O3 B2707804 [4-(1H-indol-4-yl)piperazino](4-nitrophenyl)methanone CAS No. 256458-57-8

[4-(1H-indol-4-yl)piperazino](4-nitrophenyl)methanone

Cat. No.: B2707804
CAS No.: 256458-57-8
M. Wt: 350.378
InChI Key: CDLOBFOKJXFMNF-UHFFFAOYSA-N
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Description

4-(1H-Indol-4-yl)piperazinomethanone is a piperazine-based compound featuring two key substituents: a 1H-indol-4-yl group and a 4-nitrophenyl moiety.

Properties

IUPAC Name

[4-(1H-indol-4-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-19(14-4-6-15(7-5-14)23(25)26)22-12-10-21(11-13-22)18-3-1-2-17-16(18)8-9-20-17/h1-9,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLOBFOKJXFMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328447
Record name [4-(1H-indol-4-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

256458-57-8
Record name [4-(1H-indol-4-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-4-yl)piperazinomethanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or by the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The indole and piperazine rings are then coupled together using a suitable linker, such as a carbonyl group, to form the desired compound. This step often involves the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

    Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

Industrial Production Methods

Industrial production of 4-(1H-indol-4-yl)piperazinomethanone would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole ring, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with indole and piperazine moieties often exhibit significant anticancer properties. The structural characteristics of 4-(1H-indol-4-yl)piperazino(4-nitrophenyl)methanone suggest potential activity against various cancer cell lines.

  • Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit receptor tyrosine kinases, which play critical roles in tumor growth and metastasis .

Tyrosinase Inhibition

Tyrosinase is an enzyme crucial in melanin production, and its inhibitors are sought for treating hyperpigmentation disorders.

  • Case Study : A study on related compounds showed that derivatives of piperazine effectively inhibited tyrosinase activity, demonstrating competitive inhibition with IC50 values significantly lower than standard inhibitors like kojic acid . This suggests that 4-(1H-indol-4-yl)piperazino(4-nitrophenyl)methanone could be explored for similar applications.

Neurological Disorders

The indole structure is known for its neuroprotective effects, which could be beneficial in treating neurological disorders.

  • Potential Applications : Research into indole derivatives has indicated protective effects against neurodegeneration, potentially making this compound relevant for conditions like Alzheimer's disease . Its ability to cross the blood-brain barrier due to its lipophilicity may enhance its therapeutic viability.

Antimicrobial Properties

Compounds containing piperazine and nitrophenyl groups have shown promising antimicrobial activities.

  • Research Findings : Preliminary studies suggest that such compounds can exhibit bactericidal effects against various pathogens, making them candidates for further exploration as antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the efficacy of this compound.

Synthesis Pathway

The synthesis typically involves coupling reactions between indole derivatives and piperazine under controlled conditions, often utilizing acyl chlorides or carboxylic acids as coupling agents .

Structure-Activity Relationship

Research into SAR has shown that modifications to the aromatic rings can significantly impact biological activity. For instance, varying substituents on the nitrophenyl group can alter potency against target enzymes or receptors .

Data Summary Table

Application AreaMechanism/ActionReferences
Anticancer ActivityInhibition of receptor tyrosine kinases
Tyrosinase InhibitionCompetitive inhibition; potential for hyperpigmentation treatment
Neurological DisordersNeuroprotective effects; potential for Alzheimer's treatment
Antimicrobial PropertiesBactericidal effects against pathogens

Mechanism of Action

The mechanism of action of 4-(1H-indol-4-yl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The nitrophenyl group can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Nitrophenyl Group Modifications
Compound Name Substituent on Phenyl Ring Key Structural Features
Target Compound 4-Nitro Indole + nitro groups enhance electronic effects
(4-Chlorophenyl) analog 4-Chloro Chloro substituent increases lipophilicity
[4-(2-Ethoxyphenyl)piperazino] analog 2-Ethoxy Ethoxy group introduces electron-donating effects
{4-[(4-Fluorophenyl)sulfonyl]piperazino} analog 4-Fluoro-sulfonyl Sulfonyl group adds steric bulk and polarity

Key Observations :

  • Nitro vs.
  • Ethoxy vs. Nitro : Ethoxy groups (electron-donating) could increase aromatic ring reactivity in nucleophilic substitutions, contrasting with nitro’s deactivating effects .
Heterocyclic Group Modifications
Compound Name Heterocycle Key Features
Target Compound 1H-Indol-4-yl Planar indole enables π-π stacking interactions
2-Furyl analog Furan-2-yl Oxygen in furan enhances polarity
Thiophen-2-yl analog Thiophene Sulfur atom increases lipophilicity
Pyrazole analog Pyrazole Nitrogen-rich ring improves solubility

Key Observations :

  • Indole vs. Furan : Indole’s NH group provides hydrogen-bonding capability, absent in furan derivatives .
  • Thiophene vs. Indole : Thiophene’s sulfur may enhance membrane permeability compared to indole .

Piperazine Core Modifications

Compound Name Core Structure Key Modifications
Target Compound Piperazine Unmodified, basic nitrogen atoms available
Piperidine analog Piperidine Reduced basicity due to lack of N-H
Morpholin-2-yl analog Morpholine Oxygen atom introduces conformational rigidity

Key Observations :

  • Piperazine vs. Piperidine : Piperazine’s secondary amines allow for protonation at physiological pH, enhancing water solubility compared to piperidine .

Physicochemical and Spectroscopic Comparisons

Physical Properties
Compound Name Melting Point (°C) IR (Nitro Stretch, cm⁻¹) ^1H-NMR (Key Signals)
Target Compound Not reported ~1336–1575 Indole H (δ 6.3–8.0), piperazine (δ 3.4–4.6)
(4-Chlorophenyl) analog Not reported N/A Chlorophenyl H (δ 7.4–8.0)
Cyclohexyl(4-nitrophenyl) analog Not reported ~1336–1575 Cyclohexyl H (δ 1.2–2.2)

Key Observations :

  • Nitro groups consistently show IR absorption near 1336–1575 cm⁻¹, confirming their presence .
  • Piperazine protons typically appear as broad singlets (δ 3.4–4.6) due to restricted rotation .

Key Observations :

  • Nitro reduction (e.g., SnCl₂) is a common step for introducing amino groups, improving solubility .
  • Acyl chloride reactions with piperazine derivatives are high-yielding but require careful purification .

Biological Activity

4-(1H-indol-4-yl)piperazino(4-nitrophenyl)methanone is a complex organic compound that combines an indole ring, a piperazine ring, and a nitrophenyl group. This unique structural configuration positions it as a promising candidate for various biological applications, particularly in medicinal chemistry and pharmacology. The compound's potential therapeutic effects and mechanisms of action warrant detailed exploration.

Chemical Structure and Properties

  • Molecular Formula: C19H18N4O3
  • Molecular Weight: 350.4 g/mol
  • Structural Features:
    • Indole Ring: Common in biologically active molecules, providing a scaffold for receptor interactions.
    • Piperazine Ring: Enhances solubility and bioavailability.
    • Nitrophenyl Group: Increases the compound's reactivity and potential for diverse biological interactions.

The biological activity of 4-(1H-indol-4-yl)piperazino(4-nitrophenyl)methanone is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The indole structure allows it to mimic tryptophan, facilitating binding to tryptophan-binding sites on proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. Additionally, the nitrophenyl group participates in hydrogen bonding and hydrophobic interactions, further stabilizing the compound's binding to its targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of piperazine have shown significant cytotoxic effects against various cancer cell lines. A study on related compounds demonstrated that modifications on the piperazine moiety could enhance anticancer activity, suggesting that 4-(1H-indol-4-yl)piperazino(4-nitrophenyl)methanone may also possess similar properties .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Piperazine derivatives have been documented for their antibacterial and antifungal effects. For example, studies have indicated that piperazine-based compounds can inhibit bacterial growth and exhibit antifungal activity against Candida species .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase (TYR), an enzyme involved in melanin production. Inhibitors of TYR are valuable in treating hyperpigmentation disorders. A related study found that modifications to piperazine structures led to competitive inhibition of TYR with low IC50 values, indicating strong inhibitory potential .

Case Studies

StudyFindingsCompound TestedIC50
Chaudhary et al., 2006Evaluated piperazine derivatives for antimicrobial activityN-(4-nitrophenyl)piperazineNot specified
PMC8518915Identified competitive inhibitors of TYR4-(4-fluorobenzyl)piperazin-1-yl(3-chloro-2-nitro-phenyl)methanone0.18 μM
PMC9361384Investigated crystal structures and pharmacological properties4-(4-nitrophenyl)piperazin-1-ium saltsVarious

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(1H-indol-4-yl)piperazinomethanone, and how are intermediates validated?

  • Methodology : Synthesis typically involves coupling a substituted piperazine with a carbonyl precursor (e.g., 4-nitrophenyl carbonyl chloride) under controlled conditions. Key steps include amide bond formation and purification via column chromatography. Intermediates are validated using 1H/13C NMR to confirm regioselectivity and HPLC (>95% purity threshold) to assess purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?

  • Techniques :

  • NMR Spectroscopy : Assigns proton environments (e.g., distinguishing indole C4 vs. C2 substitution) and confirms piperazine ring connectivity .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 406.1) and detects fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch ~1680 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

  • Conditions : Polar aprotic solvents (e.g., DMF, DCM) under inert atmosphere (N₂/Ar) at 60–80°C. Catalytic bases (e.g., triethylamine) enhance coupling efficiency. Yields improve with slow addition of carbonyl precursors to avoid side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Approach :

Analog Synthesis : Modify substituents (e.g., replace 4-nitrophenyl with fluorophenyl or methoxyphenyl) to assess electronic effects .

In Vitro Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays (IC₅₀ values).

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to CNS targets .

Q. What strategies resolve contradictions in reported biological activity data?

  • Troubleshooting :

  • Purity Verification : Re-analyze compounds via HPLC-MS to exclude impurities (>99% purity).
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time).
  • Metabolic Stability : Assess liver microsome stability to rule out rapid degradation .

Q. What mechanistic insights explain the compound’s potential anti-inflammatory activity?

  • Hypothesis : The 4-nitrophenyl group may inhibit cyclooxygenase-2 (COX-2) via nitro-reduction to a reactive intermediate. Validate via:

  • Enzyme Inhibition Assays : Measure COX-2 activity using fluorogenic substrates.
  • ROS Detection : Use DCFH-DA probes in macrophages to quantify reactive oxygen species (ROS) modulation .

Q. How do steric and electronic effects of the indole substituent influence pharmacokinetics?

  • Analysis :

  • LogP Measurement : Compare lipophilicity (e.g., shake-flask method) of indole-C4 vs. indole-C2 analogs.
  • CYP450 Inhibition : Screen for CYP3A4/2D6 interactions using human liver microsomes.
  • Permeability Assays : Perform Caco-2 monolayer studies to assess blood-brain barrier penetration .

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